2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O2/c11-7-3-4-9-8(10-7)6-2-1-5-12-6/h3-4,6H,1-2,5H2,(H,9,10,11) |
InChI Key |
BVKIPYJYLXMSDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC=CC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dihydropyrimidin 4 Ones
Classical Biginelli Multicomponent Reaction for Dihydropyrimidinone Synthesis
First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). wikipedia.org This method provides a straightforward route to highly functionalized dihydropyrimidinones.
Mechanistic Pathways of the Biginelli Condensation for 3,4-Dihydropyrimidin-4-ones
The mechanism of the Biginelli reaction has been a subject of extensive investigation, and several pathways have been proposed. The most widely accepted mechanism, supported by spectroscopic evidence, proceeds through an N-acyliminium ion intermediate.
The key steps are as follows:
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. This step forms a hemiaminal, which then dehydrates to generate a reactive N-acyliminium ion.
Nucleophilic Addition: The enol form of the β-ketoester acts as the nucleophile and attacks the electrophilic N-acyliminium ion. This results in the formation of an open-chain ureide intermediate.
Cyclization and Dehydration: The final steps involve an intramolecular cyclization through the nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-4-one ring system.
While the N-acyliminium pathway is the most supported, alternative mechanisms have also been considered, including an "enamine route" and a "Knoevenagel-type" pathway, which may operate under different reaction conditions or with specific substrates.
Scope and Limitations of the Classical Biginelli Approach
The classical Biginelli reaction, typically carried out by refluxing the components in ethanol (B145695) with a strong acid catalyst like HCl, has its merits in simplicity and the use of readily available starting materials. taylorandfrancis.com It accommodates a variety of aromatic and heteroaromatic aldehydes, often providing good yields of the corresponding DHPMs.
However, the classical protocol is not without its drawbacks:
Harsh Conditions: The reaction often requires strong acids and high temperatures for extended periods. illinois.edu
Low Yields: Yields can be low to moderate, particularly when using aliphatic aldehydes or sterically hindered reactants. illinois.edu
Limited Substrate Scope: The reaction is less efficient with certain substrates, and the purification of products can sometimes be challenging due to the reaction conditions.
These limitations have spurred the development of numerous modified and catalyzed versions of the Biginelli reaction to improve its efficiency and expand its applicability.
Modified and Catalytic Biginelli Reactions for Dihydropyrimidinones
To overcome the shortcomings of the classical method, a plethora of catalysts have been introduced to the Biginelli reaction, leading to milder conditions, shorter reaction times, and higher yields. nih.gov These catalysts are broadly categorized into Lewis acids, Brønsted acids, and heterogeneous/nanocatalysts.
Lewis Acid Catalysis in Dihydropyrimidinone Synthesis
Lewis acids have proven to be highly effective catalysts for the Biginelli reaction. They function by activating the aldehyde carbonyl group, thereby facilitating the formation of the crucial N-acyliminium intermediate. A wide range of Lewis acids have been employed, from simple metal halides to more complex organometallic compounds.
Commonly used Lewis acid catalysts include:
Metal Halides: FeCl₃, ZnCl₂, InCl₃, and BiCl₃ are frequently used due to their availability and effectiveness. frontiersin.org
Metal Triflates: Lanthanide triflates, such as Yb(OTf)₃ and Sc(OTf)₃, are powerful Lewis acids that can catalyze the reaction under mild conditions, often solvent-free. organic-chemistry.org
Boron Trifluoride Etherate (BF₃·OEt₂): This is another potent Lewis acid that promotes the reaction, often in combination with other reagents. frontiersin.org
The use of Lewis acids has significantly broadened the scope of the Biginelli reaction, allowing for the efficient synthesis of a diverse library of DHPMs.
Table 1: Examples of Lewis Acid Catalyzed Biginelli Reaction
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl Acetoacetate (B1235776) | FeCl₃·6H₂O | Acetonitrile, Reflux | 4 h | 94 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | InCl₃ | THF, Reflux | 2 h | 95 |
| 3-Nitrobenzaldehyde | Methyl Acetoacetate | Yb(OTf)₃ | Neat, 100°C | 1 h | 96 |
| Benzaldehyde | Acetylacetone | ZnCl₂ | Solvent-free, 80°C | 1.5 h | 92 |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Bi(OTf)₃ | Acetonitrile, RT | 6 h | 91 |
Brønsted Acid Catalysis in Dihydropyrimidinone Synthesis
While the classical Biginelli reaction uses strong Brønsted acids, modern variations employ a range of milder and more efficient Brønsted acid catalysts. These catalysts facilitate the reaction by protonating the aldehyde and urea, thereby promoting the key condensation steps.
Examples of Brønsted acids used in modified Biginelli reactions include:
p-Toluenesulfonic Acid (p-TSA): A commonly used, inexpensive, and effective solid acid catalyst.
Sulfamic Acid (H₂NSO₃H): An efficient and environmentally friendly catalyst.
Ionic Liquids: Brønsted acidic ionic liquids have emerged as green and recyclable catalysts, offering advantages such as ease of separation and reuse. unito.it
Organocatalysts: Chiral phosphoric acids and their derivatives have been successfully used to achieve enantioselective Biginelli reactions, producing chiral DHPMs with high enantiomeric excess. unito.it
These catalysts often allow the reaction to proceed under milder, sometimes solvent-free, conditions, making the synthesis more environmentally benign.
Table 2: Examples of Brønsted Acid Catalyzed Biginelli Reaction
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl Acetoacetate | p-TSA | Ethanol, Reflux | 5 h | 90 |
| 4-Methylbenzaldehyde | Ethyl Acetoacetate | Sulfamic Acid | Solvent-free, 100°C | 20 min | 95 |
| Benzaldehyde | Methyl Acetoacetate | [bmim]HSO₄ (Ionic Liquid) | Neat, 90°C | 1.5 h | 92 |
| 2-Naphthaldehyde | Ethyl Acetoacetate | (R)-TRIP (Chiral Phosphoric Acid) | Toluene, 40°C | 48 h | 85 (98% ee) |
| 4-Fluorobenzaldehyde | Ethyl Acetoacetate | Amberlyst-15 | Methanol, Reflux | 6 h | 93 |
Heterogeneous Catalysis and Nanocatalysis for Dihydropyrimidinones
In line with the principles of green chemistry, there has been a significant shift towards the use of heterogeneous catalysts for the Biginelli reaction. These catalysts offer several advantages, including easy separation from the reaction mixture, recyclability, and reduced environmental impact. Nanocatalysts, with their high surface area-to-volume ratio, have shown particularly high activity and efficiency.
A diverse array of heterogeneous and nanocatalysts have been developed:
Solid Acids: Materials like montmorillonite (B579905) clays, zeolites, and silica-supported sulfuric acid have been used as recyclable solid acid catalysts.
Magnetic Nanoparticles: Catalysts based on magnetic nanoparticles (e.g., Fe₃O₄) functionalized with acidic groups allow for facile recovery using an external magnet.
Metal Oxides: Nano-sized metal oxides such as nano-ZrO₂ and nano-TiO₂ have demonstrated excellent catalytic activity. mdpi.com
Polymer-Supported Catalysts: Acidic functional groups immobilized on polymer supports provide a reusable catalytic system. sci-hub.se
The development of these advanced catalytic systems has made the synthesis of dihydropyrimidinones more sustainable and economically viable.
Table 3: Examples of Heterogeneous and Nanocatalyzed Biginelli Reaction
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl Acetoacetate | Montmorillonite K-10 | Solvent-free, 100°C | 2 h | 92 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Fe₃O₄@SiO₂-SO₃H | Ethanol, Reflux | 3 h | 96 |
| 3-Nitrobenzaldehyde | Methyl Acetoacetate | Nano-ZrO₂ | Ethanol, Reflux | 1 h | 95 |
| Benzaldehyde | Ethyl Acetoacetate | Silica (B1680970) Sulfuric Acid | Solvent-free, 120°C | 30 min | 98 |
| 4-Hydroxybenzaldehyde | Ethyl Acetoacetate | Polystyrene-supported SO₃H | Methanol, Reflux | 8 h | 89 |
Green Chemistry Approaches in Dihydropyrimidinone Synthesis
The synthesis of 3,4-dihydropyrimidin-4-ones (DHPMs), primarily through the Biginelli reaction, has been a focal point for the application of green chemistry principles. eurekaselect.comresearchgate.net This multicomponent reaction, which condenses an aldehyde, a β-keto ester, and urea, has been adapted to reduce environmental impact by minimizing waste and avoiding hazardous solvents. sennosbiotech.comgssrr.orgmdpi.com These eco-friendly approaches not only align with the goals of sustainable chemistry but often result in improved reaction efficiency, higher yields, and simpler purification processes. eurekaselect.comresearchgate.net
Solvent-Free Reaction Conditions
Performing the Biginelli condensation under solvent-free conditions is a cornerstone of green synthetic strategies for DHPMs. mdpi.com This approach eliminates the need for volatile and often toxic organic solvents, thereby reducing chemical waste and environmental pollution. sennosbiotech.com Reactions are typically conducted by heating a mixture of the three core components—an aldehyde, a β-dicarbonyl compound, and urea or thiourea—often in the presence of a catalyst. The absence of a solvent can lead to higher reactant concentrations, which may accelerate reaction rates and improve yields. gssrr.org
A variety of catalysts have proven effective under these conditions, ranging from simple inorganic salts to solid-supported acids and natural materials. The use of solid catalysts is particularly advantageous as they can often be easily recovered by filtration and reused, further enhancing the sustainability of the process. For example, methods using catalysts like silica chloride or natural catalysts under solvent-free conditions have been reported to produce 4-aryl substituted 3,4-dihydropyrimidinones in excellent yields. Another technique, known as grindstone chemistry, involves grinding the reactants together, sometimes with a catalyst, to initiate the reaction without any solvent.
| Catalyst | Conditions | Key Advantages |
|---|---|---|
| Silica Chloride | Heating at 80°C | Inexpensive catalyst, excellent yields |
| Brønsted Acidic Ionic Liquid | Heating at 90°C or stirring at 30°C | Good yields, short reaction times, avoidance of metal catalysts |
| Nano-γ-Al2O3/BF3/Fe3O4 | Stirring at 80°C | Efficient, catalyst is magnetically separable and reusable |
| Cuttlebone | Heating | Eco-friendly, reusable, natural heterogeneous catalyst |
| Ball Milling | Mechanical grinding | Excellent yields (>98%), short reaction time, avoids bulk heating |
Microwave-Assisted Synthesis of Dihydropyrimidinones
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods for the production of dihydropyrimidinones. This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, leading to a dramatic reduction in reaction times—often from hours to mere minutes. The rapid heating can also minimize the formation of side products, resulting in cleaner reactions and higher yields.
Microwave-assisted Biginelli reactions are frequently performed under solvent-free conditions, further amplifying their green credentials. eurekaselect.com In a typical procedure, the aldehyde, β-ketoester, and urea (or thiourea) are mixed with a catalyst and subjected to microwave irradiation for a short period. Various catalysts, including ferric chloride hexahydrate and acid-functionalized mesoporous polymers, have been successfully employed to promote this transformation, demonstrating the versatility of the microwave-assisted approach for a wide array of substrates.
| Catalyst / Conditions | Reaction Time | Yield | Key Features |
|---|---|---|---|
| Ferric Chloride Hexahydrate (Solvent-Free) | Minutes | Good | Simple catalyst, accelerated reaction |
| Piperidine (Solvent-Free) | 5 min | Excellent | High purity of products |
| Acid-Functionalized Mesoporous Polymer (Solvent-Free) | 10 min | 89-98% | Highly selective, catalyst is recyclable |
| Water (as promoter, no added catalyst) | ~2 min | High | Environmentally benign, fast reaction |
Ultrasonic Irradiation in Dihydropyrimidinone Formation
The application of ultrasonic irradiation is another effective green chemistry technique for synthesizing dihydropyrimidinones. Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This phenomenon enhances mass transfer and dramatically accelerates chemical reactions.
Ultrasound-assisted Biginelli reactions can be carried out in solution or under solvent-free conditions, often at ambient temperature, which helps to preserve thermally sensitive functional groups. The use of ultrasound typically leads to shorter reaction times and higher yields compared to silent (non-irradiated) reactions or even conventional heating methods. Catalysts such as samarium perchlorate (B79767) and holmium chloride have been used to facilitate the reaction under ultrasonic irradiation, demonstrating efficient synthesis with easy isolation of the desired products.
| Catalyst | Conditions | Reaction Time | Yield |
|---|---|---|---|
| Samarium Perchlorate (Sm(ClO4)3) | Absolute EtOH, 75-80°C | Shorter than conventional heating | Higher than conventional heating |
| Holmium Chloride | Solvent-free | Short | Excellent |
| Water (as promoter) | Sonication at 25 kHz | Faster than conventional heating | High |
Enantioselective Synthesis of Chiral Dihydropyrimidinone Derivatives
The 3,4-dihydropyrimidin-4-one scaffold contains a stereocenter at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. Since the biological activity of chiral molecules often resides in only one of their enantiomers, the development of methods for the asymmetric synthesis of DHPMs is of significant importance. nih.gov Catalytic asymmetric versions of the Biginelli reaction have become the predominant strategy for accessing optically pure DHPMs. benthamdirect.comingentaconnect.com
These enantioselective syntheses rely on the use of a chiral catalyst to control the stereochemical outcome of the reaction. mdpi.com Three main classes of catalysts have been successfully applied:
Chiral Lewis Acids: Metal complexes incorporating chiral ligands can coordinate to the aldehyde or an intermediate, creating a chiral environment that directs the nucleophilic attack from one face, leading to the preferential formation of one enantiomer. Chiral ytterbium catalysts have been shown to be highly effective, achieving excellent enantioselectivity. mdpi.com
Chiral Brønsted Acids: Organocatalysts such as BINOL-derived phosphoric acids have been used to protonate and activate the reaction intermediates in a stereocontrolled manner. mdpi.com By adjusting the substituents on the chiral catalyst, it is possible to even reverse the stereochemistry of the product. mdpi.com
Chiral Organocatalysts: Chiral primary and secondary amines, including those derived from natural cinchona alkaloids or proline, can catalyze the reaction through the formation of chiral iminium or enamine intermediates. nih.gov This approach offers a metal-free alternative for asymmetric DHPM synthesis. nih.gov
These advanced catalytic systems have enabled the synthesis of a wide variety of chiral DHPMs with high levels of enantiomeric excess (ee), providing access to single-enantiomer compounds for further investigation. benthamdirect.com
Specific Synthetic Considerations for 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one
The synthesis of the specific target molecule, this compound, requires the strategic incorporation of an oxolane (more commonly known as tetrahydrofuran (B95107) or THF) ring at the C4 position of the dihydropyrimidinone core. The selection of the appropriate starting materials is paramount to achieving this molecular architecture.
Strategies for Incorporating the Oxolane Moiety into the Dihydropyrimidinone Framework
The most direct and efficient strategy for constructing the this compound framework is the Biginelli multicomponent reaction. wikipedia.org This one-pot synthesis is ideally suited for this purpose, provided the correct aldehyde is used.
The key to incorporating the oxolane moiety is the use of tetrahydrofuran-2-carbaldehyde (B1329454) (also known as oxolane-2-carbaldehyde) as the aldehyde component in the three-component condensation. The reaction would proceed as follows:
Component 1 (Aldehyde): Tetrahydrofuran-2-carbaldehyde
Component 2 (β-Dicarbonyl): A β-ketoester such as ethyl acetoacetate.
Component 3 (Urea source): Urea or a substituted urea/thiourea.
The reaction mechanism, typically catalyzed by a Brønsted or Lewis acid, involves a series of steps where the three components assemble to form the final heterocyclic ring. wikipedia.org The tetrahydrofuran-2-carbaldehyde first reacts with urea to form an acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enolate of the β-ketoester. The final step is an intramolecular cyclization via nucleophilic attack of the second urea nitrogen onto a carbonyl group, followed by dehydration, to yield the stable this compound product. The oxolane ring from the starting aldehyde remains intact throughout the reaction and becomes the C4-substituent on the final dihydropyrimidinone ring. The various green chemistry and enantioselective methods described previously could be applied to this specific transformation to achieve a sustainable and stereocontrolled synthesis.
Challenges and Optimization in the Synthesis of 2-Substituted Dihydropyrimidinones
Introducing a substituent at the 2-position of the dihydropyrimidinone ring, as required for a compound like this compound, presents significant challenges that deviate from the standard Biginelli protocol. The primary obstacle is that the classical reaction uses urea or thiourea, which inherently yields a C2-oxo or C2-thione functionality, not a carbon-linked or heteroatom-linked substituent.
Overcoming this requires either modifying the urea component or implementing post-synthesis functionalization strategies.
Challenge 1: Modification of the Urea/Thiourea Component
A direct approach to C2-substituted DHPMs involves replacing urea with a substituted analogue in the one-pot condensation.
Use of Guanidines: Employing guanidine (B92328) in place of urea is a common method to synthesize 2-amino-dihydropyrimidines. mdpi.comunits.it However, this reaction is not without its difficulties. Direct three-component reactions with guanidine often result in low yields and are highly dependent on the other reactants; for instance, they may fail with common β-ketoesters like ethyl acetoacetate while succeeding with ethyl benzoylacetate. mdpi.comnih.gov Furthermore, protected guanidines, such as Boc-guanidine, have been shown to be unreactive under various Biginelli conditions, limiting the scope for introducing more complex functionalities. nih.gov
Use of Substituted Isoureas/Isothioureas: The Atwal modification utilizes O,S-substituted isoureas, which can improve reaction efficiency but requires the pre-synthesis of an unsaturated carbonyl compound, thus moving away from a true one-pot reaction. mdpi.com Similarly, S-methyl isothiourea can be used to generate a 2-methylthio substituent, but this reagent must first be synthesized in a separate step. nih.gov
The primary challenge with these direct methods is the often-reduced reactivity of the substituted urea/guanidine component and a significantly limited substrate scope. nih.gov
Challenge 2: Post-Synthesis Functionalization
A more versatile and frequently successful strategy involves the chemical modification of a pre-formed DHPM ring, typically a 2-thioxo-dihydropyrimidinone, which is readily accessible via the Biginelli reaction with thiourea.
S-Alkylation and Nucleophilic Substitution: The 2-thione can be alkylated, commonly with methyl iodide or dimethyl sulphate, to form a 2-methylthio derivative. nih.gov This 2-methylthio group acts as an excellent leaving group, which can then be displaced by a variety of nucleophiles, including amines and hydrazines, to introduce diverse functionalities at the C2-position. nih.gov This two-step approach is often more reliable and higher-yielding than the direct multicomponent reaction with a substituted urea analogue.
Oxidation and Chlorination: An alternative post-functionalization route involves the oxidation of the dihydropyrimidinone ring, followed by chlorination of the C2-oxo group using reagents like POCl₃. This 2-chloro derivative can then be substituted by various amines. aip.org
Optimization Strategies
To address these challenges, researchers have focused on optimizing reaction conditions and developing novel multi-component protocols.
Catalyst and Condition Screening: For direct syntheses using substituted ureas or guanidines, extensive screening of catalysts (Lewis and Brønsted acids), solvents, and energy sources (conventional heating vs. microwave irradiation) is crucial. Microwave irradiation, for example, has been shown to improve the success rate and yield for Biginelli reactions involving guanidine. units.it
Development of Novel MCRs: New multi-component reactions are being designed to directly incorporate C2-functionality. For instance, a one-pot, four-component reaction using an aldehyde, acetylacetone, thiourea, and dimethyl sulphate has been developed to directly yield 2-methylthio DHPMs, streamlining the process by combining the Biginelli reaction and the S-methylation step. nih.gov
Flow Chemistry: Continuous flow conditions are also being explored to optimize reaction parameters and improve the synthesis of Biginelli adducts, potentially offering better control over reactions with less reactive components.
The synthesis of a specifically C2-substituted molecule like this compound remains a significant synthetic challenge. It would likely require a custom, multi-step approach, possibly involving the synthesis of a novel "2-oxolanyl-guanidine" or a related synthon for a direct condensation, or a post-functionalization strategy where an oxolane-based nucleophile is used to displace a leaving group at the C2-position of a pre-formed DHPM. The optimization of such a synthesis would depend heavily on navigating the limited reactivity and substrate scope inherent in C2-functionalization chemistry.
The table below summarizes the key challenges and optimization approaches in the synthesis of 2-substituted DHPMs.
| Challenge | Approach | Key Issues | Optimization Strategy |
| Direct Synthesis | Use of substituted urea/guanidine/isothiourea in a one-pot MCR. | Low reactivity of the substituted component, limited substrate scope, low yields. | Catalyst screening, microwave irradiation, development of novel MCRs. |
| Indirect Synthesis | Post-functionalization of a C2-thione or C2-one DHPM. | Requires additional synthetic steps (e.g., S-alkylation, chlorination). | Streamlining steps into one-pot, multi-step sequences. |
Chemical Reactivity and Transformations of 3,4 Dihydropyrimidin 4 Ones
Post-Synthetic Modifications and Derivatization of the Dihydropyrimidinone Core
Post-synthetic modification of the DHPM scaffold, often obtained through the Biginelli reaction, is a key strategy for creating libraries of structurally diverse compounds. nih.govichem.md These modifications can target various positions on the ring, including the N1 and N3 nitrogen atoms, the C5 ester group, and the C6 methyl group, leading to derivatives with altered physicochemical properties and biological activities. mdpi.com
Selective N-alkylation is a common derivatization strategy. For instance, selective alkylation at the N1 position has been achieved using bases like tetrabutylammonium hydroxide, while the use of stronger bases such as sodium hydride often leads to dialkylation at both N1 and N3. mdpi.com Furthermore, the C5-ester functionality can be hydrolyzed and converted into amides, which has been shown to be crucial for the biological activity of some DHPM derivatives. nih.gov
The Biginelli reaction itself can be modified to introduce a variety of functional groups, which then serve as handles for further derivatization. Using different components in the initial one-pot synthesis, such as substituted aldehydes, various β-ketoesters, and ureas or thioureas, provides a direct route to a wide array of DHPMs with diverse substitution patterns. nih.govresearchgate.net
| Position | Modification Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| N1 | Alkylation | Alkyl halide, tetrabutylammonium hydroxide | N-alkyl |
| N1 and N3 | Dialkylation | Alkyl halide, NaH | N,N'-dialkyl |
| C5 | Amidation | 1. Hydrolysis (e.g., KOH) 2. Amide coupling | Amide |
| C2 | Thionation | Lawesson's reagent | Thione |
Functional group interconversion (FGI) is a powerful tool in organic synthesis that involves the conversion of one functional group into another. solubilityofthings.comyoutube.com On the dihydropyrimidinone ring system, FGIs are employed to introduce new functionalities that may not be accessible through direct synthesis.
A common example of FGI on the DHPM core is the conversion of the C2-oxo group to a C2-thione using reagents like Lawesson's reagent or phosphorus pentasulfide. nih.gov This transformation is significant as the resulting dihydropyrimidinethiones often exhibit different biological profiles compared to their oxo-analogs. The C5-ester group is another site for various interconversions. It can be reduced to an alcohol, which can then be further functionalized, or converted into other carbonyl derivatives. nih.gov
The substituents on the aromatic ring at the C4-position can also undergo functional group interconversions. For example, a nitro group can be reduced to an amino group, which can then be acylated, alkylated, or converted to a diazonium salt for further transformations. vanderbilt.edu These modifications allow for the fine-tuning of the electronic and steric properties of the molecule.
The dihydropyrimidinone ring can be oxidized to the corresponding fully aromatic pyrimidine (B1678525) ring. nih.gov This aromatization process is a significant transformation as it leads to a different class of heterocyclic compounds with distinct chemical and biological properties. A variety of oxidizing agents have been employed for this purpose, including nitric acid, potassium permanganate, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.govencyclopedia.pub
The ease of aromatization can be influenced by the nature of the substituents on the dihydropyrimidinone ring. For instance, the presence of an aryl group at the C4-position generally facilitates the oxidation. In some cases, the aromatization can be accompanied by the loss of the C4-substituent, although this can be prevented by using specific oxidizing agents like chloranil or DDQ.
The resulting pyrimidines are valuable building blocks in their own right and can undergo further functionalization. For example, O-demethylation of methoxy-substituted pyrimidines can provide access to pyrimidinone derivatives that are otherwise difficult to synthesize. encyclopedia.pub
Reactivity of the Oxolane Substituent within the 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one Framework
The oxolane (tetrahydrofuran) ring at the C2-position of the dihydropyrimidinone core introduces additional reactive possibilities. The reactivity of the oxolane moiety in this specific context is influenced by the electronic nature of the attached dihydropyrimidinone ring. The tetrahydrofuran (B95107) ring is generally stable but can undergo ring-opening reactions under certain conditions.
Acid-catalyzed ring-opening of tetrahydrofuran typically proceeds via protonation of the oxygen atom, followed by nucleophilic attack. In the context of this compound, the presence of the dihydropyrimidinone ring, which contains basic nitrogen atoms, might influence the conditions required for the protonation of the oxolane oxygen.
Furthermore, the C-H bonds adjacent to the oxygen atom in the oxolane ring can be susceptible to radical reactions. However, the stability of the dihydropyrimidinone core under such conditions would need to be considered to achieve selective functionalization of the oxolane substituent. While specific studies on the reactivity of the oxolane moiety in this exact framework are limited, the general principles of heterocyclic chemistry suggest that transformations such as ring-opening or functionalization of the oxolane ring are plausible synthetic routes to novel derivatives.
Structural and Electronic Characterization Via Advanced Spectroscopic and Computational Techniques
Advanced Spectroscopic Methods for Dihydropyrimidinone Derivatives
Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized dihydropyrimidinone compounds. researchgate.net These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of dihydropyrimidinone derivatives. rsc.orgresearchgate.net
In ¹H NMR spectra of dihydropyrimidinones, characteristic signals confirm the presence of the core structure. The proton at the C4 position of the dihydropyrimidinone ring typically appears as a singlet or a doublet in the range of δ 5.2-5.7 ppm. tandfonline.com The two NH protons of the dihydropyrimidinone ring are observed as exchangeable protons, often appearing as broad singlets in the downfield region, typically between δ 7.5 and δ 10.0 ppm. rsc.orgjmchemsci.com For a compound like 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one, specific signals corresponding to the protons of the oxolane (tetrahydrofuran) ring would be expected in the aliphatic region of the spectrum.
¹³C NMR spectroscopy provides further confirmation of the molecular structure. The carbonyl carbon (C=O) of the dihydropyrimidinone ring typically resonates in the range of δ 160-175 ppm. rsc.orgrsc.org The sp³-hybridized C4 carbon atom usually appears around δ 54.0-58.0 ppm. rsc.orgtandfonline.com The signals for the carbons of the oxolane ring would be expected in the upfield region of the spectrum.
| Proton/Carbon | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C4-H | 5.2 - 5.7 | - |
| N1-H | ~7.5 - 9.5 | - |
| N3-H | ~9.0 - 10.0 | - |
| C2 | - | ~150 - 155 |
| C4 | - | ~54 - 58 |
| C5 | - | ~100 - 105 |
| C6 | - | ~145 - 150 |
| C=O (at C4) | - | ~160 - 175 |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, offers valuable insights into the functional groups present in dihydropyrimidinone derivatives. researchgate.netrsc.org
The FT-IR spectra of dihydropyrimidinones are characterized by several key absorption bands. The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. rsc.orgnih.gov A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring is usually found between 1630 and 1730 cm⁻¹. rsc.orgnih.govresearchgate.net The C-N stretching vibrations and other skeletal vibrations appear in the fingerprint region (below 1500 cm⁻¹). rsc.org For this compound, an additional C-O-C stretching band from the oxolane ring would be expected, typically in the 1080-1230 cm⁻¹ range. rsc.org
| Functional Group | Typical FT-IR Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3100 - 3400 | Medium |
| C-H stretch (aromatic/vinylic) | 3000 - 3100 | Medium to Weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch | 1630 - 1730 | Strong |
| C=C stretch | 1600 - 1680 | Medium to Weak |
| N-H bend | 1550 - 1650 | Medium |
| C-N stretch | 1200 - 1350 | Medium |
| C-O-C stretch (oxolane) | 1080 - 1230 | Strong |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the molecular formula of dihydropyrimidinone derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the elemental composition of the molecule. jmchemsci.comrsc.org
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. libretexts.orgwikipedia.org For dihydropyrimidinone derivatives, common fragmentation pathways may involve the cleavage of substituent groups and the fragmentation of the dihydropyrimidine (B8664642) ring. The specific fragmentation of this compound would likely involve the loss of the oxolane moiety or its fragments.
For dihydropyrimidinone derivatives, X-ray crystallography has revealed that the six-membered ring often adopts a boat or envelope conformation. researchgate.netnih.gov The analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, provides insights into the crystal packing and supramolecular assembly. nih.gov The crystal structure of this compound would reveal the precise orientation of the oxolane ring relative to the dihydropyrimidinone core.
Quantum Chemical and Molecular Modeling Studies of Dihydropyrimidinones
Quantum chemical calculations and molecular modeling are increasingly used to complement experimental data and to provide deeper insights into the electronic structure, reactivity, and properties of dihydropyrimidinone derivatives. ijcce.ac.irijcce.ac.ir
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijcce.ac.irresearchgate.net DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. ijcce.ac.irnih.gov
Geometry optimization using DFT can predict the most stable conformation of a molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.govresearchgate.net The calculated vibrational frequencies from DFT can aid in the assignment of experimental FT-IR and FT-Raman spectra. ijcce.ac.ir
Furthermore, DFT calculations provide information on electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijcce.ac.irnih.gov The HOMO-LUMO energy gap is an important parameter for understanding the chemical reactivity and electronic transitions of the molecule.
| Calculated Property | Significance |
|---|---|
| Optimized Geometry (Bond lengths, angles) | Provides the most stable 3D structure of the molecule. |
| Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra. |
| HOMO-LUMO Energies | Indicates the electronic excitability and chemical reactivity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict sites for electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | Describes the distribution of charge among the atoms in the molecule. |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net
The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com In dihydropyrimidinone systems, the distribution of these frontier orbitals highlights the most probable sites for chemical reactions. The energy of the HOMO is associated with the ionization potential, and the energy of the LUMO is related to the electron affinity. ijarset.com For dihydropyrimidinone derivatives, FMO analysis can be influenced by various substituents on the pyrimidine (B1678525) ring. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Dihydropyrimidinone Derivatives Note: Data is for analogous dihydropyrimidinone structures as found in the literature. Values are in electron volts (eV).
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 1 | -6.12 | -1.08 | 5.04 |
| Derivative 2 | -5.81 | -1.03 | 4.78 |
| Derivative 3 | -5.74 | -1.00 | 4.74 |
| Derivative 4 | -6.27 | -1.23 | 5.04 |
| Derivative 5 | -5.01 | -0.88 | 4.13 |
This table is generated based on data from similar compounds discussed in the literature. epstem.net
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.comchemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface. epstem.netresearchgate.net
Color-coding on the MEP surface indicates the nature of the potential:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In dihydropyrimidinones, these areas are typically located around the oxygen atoms of the carbonyl group. epstem.net
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. For DHPMs, these positive regions are often found around the hydrogen atoms attached to the nitrogen atoms of the pyrimidine ring. epstem.net
Green and Yellow: Indicate areas with intermediate or near-zero potential. epstem.net
This analysis provides a clear picture of the molecule's reactive sites, guiding the understanding of its interaction with other molecules and biological targets. chemrxiv.org
Global Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors, derived from the framework of Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. scielo.org.mxdergipark.org.tr These descriptors are calculated using the energies of the HOMO and LUMO. ijarset.com
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A more negative chemical potential suggests that it is more difficult to remove an electron. epstem.net It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net
Chemical Hardness (η): Hardness quantifies the resistance of a molecule to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. researchgate.netijarset.com It is calculated as η = (ELUMO - EHOMO) / 2. ijarset.comresearchgate.net
Chemical Softness (σ or S): Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. "Soft" molecules have a small energy gap and are more reactive. ijarset.comepstem.net
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons, quantifying its electrophilic nature. epstem.netnih.gov A higher electrophilicity index points to a stronger electrophile. ijarset.com It is calculated as ω = μ² / (2η). ijarset.comnih.gov
Studies on various dihydropyrimidinone derivatives show how different substituents can modulate these reactivity descriptors. epstem.net
Table 2: Representative Global Reactivity Descriptors for Dihydropyrimidinone Derivatives Note: Data is for analogous dihydropyrimidinone structures as found in the literature. Values are in electron volts (eV).
| Descriptor | Derivative 1 | Derivative 4 | Derivative 5 |
| Chemical Potential (μ) | -3.60 | -3.75 | -2.95 |
| Chemical Hardness (η) | 2.52 | 2.52 | 2.07 |
| Chemical Softness (σ) | 0.20 | 0.20 | 0.24 |
| Electrophilicity Index (ω) | 2.57 | 2.79 | 2.10 |
This table is generated based on data from similar compounds discussed in the literature. epstem.net
Conformational Analysis and Potential Energy Surfaces of Dihydropyrimidinones
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For dihydropyrimidinone derivatives, the flexibility of the ring and its substituents is crucial for its biological activity. A Potential Energy Surface (PES) is a theoretical map that describes the energy of a molecule as a function of its geometry. libretexts.org
By calculating the PES, researchers can identify the most stable conformations (energy minima) and the energy barriers for conformational changes. For instance, the twisting of substituent rings, such as the oxolanyl group in this compound, can be analyzed. Studies on similar DHPMs have shown that fully planar configurations are often unstable, with the most stable conformations having specific torsion angles. rsc.org The conformation of the dihydropyrimidine ring itself is typically a shallow boat or envelope form.
Analysis of Intermolecular Interactions in Dihydropyrimidinone Systems
The way dihydropyrimidinone molecules interact with each other in a condensed phase is governed by a variety of non-covalent interactions. These interactions are fundamental to the compound's crystal structure, physical properties, and its binding to biological receptors. wikipedia.org
Hydrogen Bonding Networks in Dihydropyrimidinone Aggregates
Hydrogen bonds are the most significant intermolecular interactions in dihydropyrimidinone systems. nih.gov The pyrimidinone core contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen), predisposing these molecules to form robust hydrogen-bonded networks. nih.govacs.org
Table 3: Typical Hydrogen Bond Interaction Energies in Pyrimidinone Systems
| Hydrogen Bond Type | Average Energy (kcal/mol) |
| N–H···O | -16.55 |
| C–H···O | -6.48 |
This table is generated based on data from similar compounds discussed in the literature. nih.govacs.org
Pi-Stacking and Other Non-Covalent Interactions
In addition to hydrogen bonding, other non-covalent forces play a role in the solid-state architecture of dihydropyrimidinones, especially when aromatic substituents are present. wikipedia.orglibretexts.org
Pi-Stacking (π-π) Interactions: These interactions occur between aromatic rings. libretexts.org Although the dihydropyrimidinone ring itself is not aromatic, substituents can engage in π-π stacking. These interactions can be in a face-to-face (sandwich) or, more commonly, a parallel-displaced arrangement. rsc.orgwikipedia.org Pi-stacking is a key factor in the design of drug delivery systems and influences how a molecule binds to a protein target. nih.govresearchgate.net
C–H···π Interactions: These are weaker interactions where a C-H bond acts as a hydrogen bond donor and a π-system acts as the acceptor. rsc.org
In some dihydropyrimidinone derivatives, a combination of parallel-displaced C–H···π, C–H···O, and N–H···O interactions are observed, leading to complex three-dimensional structures. rsc.org
Despite a comprehensive search for scientific literature, a detailed Hirshfeld surface analysis for the specific chemical compound “this compound” could not be located. As a result, the generation of a thorough, informative, and scientifically accurate article section, including detailed research findings and data tables as per the user's request, is not possible.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of crystallographic data for the compound of interest, typically obtained through single-crystal X-ray diffraction.
The search included various chemical and crystallographic databases using multiple naming conventions for the target compound, such as "2-(tetrahydrofuran-2-yl)-3,4-dihydropyrimidin-4(1H)-one" and its IUPAC name. However, no published studies containing the requisite crystallographic information file (CIF) or a detailed analysis of intermolecular contacts for this specific molecule were identified.
While research exists on the Hirshfeld surface analysis of other dihydropyrimidine derivatives and various heterocyclic compounds, the strict adherence to the user's instructions to focus solely on “this compound” prevents the inclusion of data from related but structurally distinct molecules.
Therefore, section 4.3.3, "Hirshfeld Surface Analysis for Crystal Packing," cannot be generated with the required level of scientific accuracy and detail.
Molecular Mechanisms and Structure Activity Relationships of Dihydropyrimidinones
General Structure-Activity Relationship (SAR) Principles in Dihydropyrimidinone Chemistry
The pharmacological profile of dihydropyrimidinones is largely dictated by the nature and position of substituents on the core heterocyclic ring. The general structure of a DHPM, synthesized through the Biginelli reaction, offers several positions for chemical modification, each influencing the molecule's interaction with its biological targets.
The substituents at various positions of the dihydropyrimidinone ring play a critical role in defining the molecule's pharmacological properties. For instance, the aryl substituent at the C4 position is a key determinant of activity. The electronic nature of substituents on this aryl ring can significantly impact potency. Studies have shown that electron-withdrawing groups, such as chloro and bromo, on the C4-phenyl ring can enhance antibacterial activity. nih.gov Conversely, for anti-inflammatory properties, a 4-methoxyphenyl (B3050149) group at C4 has been observed to increase activity. nih.gov
The group at the C5 position also modulates the biological effects. Modifications at this site, often an ester group, influence the molecule's interaction with its target. Furthermore, substitutions at the N1 and N3 positions of the pyrimidine (B1678525) ring can affect the compound's physicochemical properties, such as solubility and lipophilicity, which in turn impact its pharmacokinetic profile. nih.gov For example, the introduction of an aryl chain at the N1 position has been shown to contribute to the anti-proliferative potency of DHPMs. nih.gov
The replacement of the oxygen atom at the C2 position with a sulfur atom, creating a dihydropyrimidinethione, can also alter the biological activity, with some studies indicating that 2-thio derivatives are more potent than their 2-oxo counterparts for certain targets. nih.gov
Table 1: Influence of Substituents on Dihydropyrimidinone Activity
| Position | Substituent Type | Observed Effect on Activity |
| C4-Aryl Ring | Electron-withdrawing groups (e.g., Cl, Br) | Enhanced antibacterial activity nih.gov |
| Electron-donating groups (e.g., OCH3) | Increased anti-inflammatory activity nih.gov | |
| N1 Position | Aryl chain | Increased anti-proliferative potency nih.gov |
| C2 Position | Sulfur (Thione) | Can increase potency over Oxo-analogs nih.gov |
The incorporation of an oxolane (tetrahydrofuran) ring at the C2 position of the dihydropyrimidinone scaffold introduces a unique structural feature. The oxolane ring is a five-membered heterocycle containing an oxygen atom, which can participate in hydrogen bonding and other non-covalent interactions. nih.gov This moiety can influence the molecule's conformation and its ability to bind to specific biological targets.
Identification and Characterization of Molecular Targets for Dihydropyrimidinones
The diverse pharmacological effects of dihydropyrimidinones stem from their ability to interact with a variety of molecular targets. Key targets that have been identified include motor proteins, ion channels, and enzymes involved in DNA replication.
The kinesin spindle protein (KSP), also known as Eg5, is a crucial motor protein involved in the formation of the bipolar mitotic spindle during cell division. mdpi.com Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, making it an attractive target for anticancer therapies. mit.edunih.gov Dihydropyrimidinones, most notably Monastrol, have been identified as potent inhibitors of Eg5. nih.govresearchgate.net
These compounds bind to an allosteric pocket on the Eg5 motor domain, distinct from the ATP-binding site. mdpi.com Molecular docking studies have revealed that the dihydropyrimidine (B8664642) core forms key hydrogen bonds with amino acid residues within this pocket. Specifically, the acyl oxygen and the secondary amino hydrogen atom of the dihydropyrimidine are essential for forming hydrogen bonds with active site residues. nih.gov The C4-aryl group of the DHPM fits into a hydrophobic pocket, and substituents on this ring can further modulate binding affinity.
Table 2: Key Interactions of Dihydropyrimidinones with Eg5 Kinesin
| DHPM Moiety | Interacting Eg5 Residue Type | Type of Interaction |
| Acyl Oxygen | Amino Acid Donor | Hydrogen Bond nih.gov |
| N1-H | Amino Acid Acceptor | Hydrogen Bond nih.gov |
| C4-Aryl Group | Hydrophobic Residues | Hydrophobic Interaction |
Dihydropyrimidinones share structural similarities with 1,4-dihydropyridines (DHPs), a well-known class of L-type calcium channel blockers used in the treatment of cardiovascular diseases. mdpi.comnih.gov Like DHPs, DHPMs can modulate the activity of these channels, acting as either antagonists (blockers) or agonists (activators).
The interaction with calcium channels is highly stereoselective. The absolute configuration at the C4 position of the dihydropyrimidine ring acts as a "molecular switch". mdpi.com An (R)-configuration at C4 typically results in antagonist activity, while an (S)-configuration often leads to agonist activity. This stereoselectivity is attributed to the specific orientation of the C4-aryl group within the receptor binding site. The boat-like conformation of the dihydropyrimidine ring is also crucial for its activity, with the pseudoaxial orientation of the C4-aryl group influencing its interaction with the channel. nih.gov
Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. wikipedia.orgnih.gov Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis, making it a valuable target in cancer therapy. mdpi.com
Certain dihydropyrimidinone derivatives have been shown to exhibit topoisomerase I inhibitory activity. rsc.org These compounds can act as "topoisomerase poisons," stabilizing the transient complex between the enzyme and DNA. wikipedia.org This prevents the re-ligation of the DNA strand, leading to irreversible DNA damage. The planar nature of the dihydropyrimidine scaffold may facilitate intercalation between DNA base pairs, while substituents on the core structure can interact with the enzyme itself, contributing to the stabilization of the enzyme-DNA-inhibitor complex.
Based on a comprehensive search of available scientific literature, there is no specific information published regarding the compound "2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one" in the context of the detailed outline provided. Research on enzyme inhibitory mechanisms (urease, alkaline phosphatase), computational analyses (molecular docking, molecular dynamics, QSAR), and stereochemical implications is not available for this particular molecule.
While extensive research exists for the broader class of dihydropyrimidinones (DHPMs), the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but structurally distinct derivatives.
Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the specified outline for this compound.
Advanced Research and Future Perspectives
Rational Design Principles for Novel 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one Analogues
Rational drug design is a cornerstone for the development of novel therapeutic agents, aiming to optimize the biological activity of a lead compound through targeted molecular modifications. For analogues of this compound, these principles are applied to enhance potency, selectivity, and pharmacokinetic properties.
Key strategies in the rational design of DHPM analogues include:
Structure-Activity Relationship (SAR) Studies: SAR is fundamental to understanding how specific structural features of a molecule influence its biological activity. For DHPMs, research has systematically explored the impact of substituents at various positions of the pyrimidine (B1678525) core. For instance, in the development of DHPMs as A2B adenosine (B11128) receptor (AdoR) antagonists, it was found that the substituent at the C4 position and the ester moiety at the C5 position significantly affect ligand affinity. Derivatives bearing furan (B31954) or thiophene (B33073) groups at C4 showed superior affinity for A2B AdoRs. Similarly, studies on anticancer DHPMs have shown that introducing aryl chains and low electron-donating groups can contribute to anti-proliferative potency.
Bioisosteric Replacement: This strategy involves substituting one atom or group of atoms with another that has similar physical or chemical properties to enhance a desired biological or physical property without making significant changes to the chemical structure. In DHPM research, replacing the C2-oxo group with a C2-thio group has been shown to modulate potency, in some cases leading to more potent analogues.
Conformational Restriction: Limiting the conformational flexibility of a molecule can lock it into a bioactive conformation, improving its binding affinity and selectivity for a specific target. For novel analogues of this compound, this could involve introducing rigid ring systems or creating fused heterocyclic structures to reduce rotational freedom and enhance interaction with a biological target.
By applying these principles, researchers can design focused libraries of novel analogues. For this compound, future design efforts could involve modifying the oxolane (tetrahydrofuran) ring, exploring different substituents on the dihydropyrimidine (B8664642) core, and altering the linker between the two ring systems to optimize interactions with specific biological targets.
Table 1: Impact of Structural Modifications on the Biological Activity of DHPM Analogues
| Position Modified | Modification Example | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| C2 (C=O/C=S) | Bioisosteric replacement of oxygen with sulfur (thione) | Can increase potency by 4-7 fold for certain A2B adenosine receptor antagonists. | |
| C4 | Introduction of furyl or thienyl residues | Elicited superior affinity at A2B adenosine receptors compared to other groups. | |
| C5 (Ester Moiety) | Variation of the alkoxy residue (e.g., ethyl vs. isopropyl) | Exerts a remarkable effect on ligand affinity, modulated by the substituent at the C4 position. | |
| N1 | Alkylation | Introduction of specific groups can influence anti-proliferative potency in cancer cell lines. |
Application of Artificial Intelligence and Machine Learning in Dihydropyrimidinone Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, significantly reducing the time and cost associated with drug development.
Potential applications of AI and ML in dihydropyrimidinone research include:
Predictive Modeling: ML algorithms can be trained on existing data from DHPM libraries to build models that predict the biological activity, toxicity, and pharmacokinetic properties of novel, untested compounds. This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecular structures with desired properties. These models can be constrained to generate novel DHPM analogues that are optimized for binding to a specific target while adhering to necessary pharmacological and safety profiles.
Target Identification: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate new biological targets for which DHPM derivatives could be effective.
Virtual Screening: AI-enhanced virtual screening can rapidly screen massive virtual libraries of potential DHPM compounds against a biological target, identifying promising hits more efficiently than traditional high-throughput screening methods.
While the direct application of AI to this compound is still an emerging area, the broader success of these technologies in medicinal chemistry suggests a significant future role in designing the next generation of DHPM-based therapeutics.
Table 2: Potential AI/ML Applications in DHPM Research
| AI/ML Technique | Application in DHPM Research | Potential Outcome |
|---|---|---|
| Machine Learning (e.g., Random Forest, SVM) | Quantitative Structure-Activity Relationship (QSAR) modeling | Predicting the anticancer or antimicrobial activity of new DHPM analogues before synthesis. |
| Deep Learning (e.g., Artificial Neural Networks) | Predicting drug-target interactions and binding affinity | Identifying the most promising biological targets for a library of DHPMs. |
| Generative Adversarial Networks (GANs) | De novo design of novel DHPM molecules | Generating novel DHPM structures optimized for high potency and low toxicity. |
| Natural Language Processing (NLP) | Mining scientific literature for DHPM-related data | Aggregating synthesis protocols, biological data, and SAR insights from published research. |
Development of Novel Green and Sustainable Synthesis Strategies for Dihydropyrimidinone Derivatives
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact, improve safety, and lower costs. The synthesis of dihydropyrimidinones, traditionally achieved
Q & A
Q. What are the optimal synthetic strategies for preparing 2-(Oxolan-2-yl)-3,4-dihydropyrimidin-4-one with high purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation and cyclization , under reflux conditions. Key parameters include:
- Temperature control : Maintain reflux temperatures (e.g., 80–110°C) to ensure reaction completion while minimizing side products .
- Time optimization : Monitor reaction progress via TLC or HPLC to determine endpoint .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization for high-purity isolation .
Q. How can researchers validate the structural conformation of this compound?
Methodological Answer: Combine X-ray crystallography for absolute configuration determination and NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and ring saturation. Key steps:
- X-ray analysis : Resolve crystal structure to verify the oxolane (tetrahydrofuran) ring orientation and dihydropyrimidinone planarity .
- NMR assignments : Compare chemical shifts with analogs (e.g., 2-(aminophenyl) derivatives) to identify characteristic peaks for the oxolan-2-yl group .
Q. What analytical techniques are critical for assessing the stability of this compound under experimental conditions?
Methodological Answer:
- HPLC-PDA : Monitor degradation products under varying pH, temperature, and light exposure .
- Mass spectrometry (HRMS) : Confirm molecular integrity and detect fragmentation patterns .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability for storage recommendations .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
Methodological Answer: Design structure-activity relationship (SAR) studies by systematically altering substituents:
- Oxolane ring substitution : Replace with other heterocycles (e.g., tetrahydrothiophene) to modulate lipophilicity .
- Pyrimidinone modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance enzyme-binding affinity .
- Assay validation : Test analogs against target enzymes (e.g., kinases) using in vitro inhibition assays (IC₅₀ determination) .
Example SAR Table (Adapted from ):
| Substituent Position | Modification | Observed Bioactivity |
|---|---|---|
| 2-(Oxolan-2-yl) | Parent compound | Moderate kinase inhibition |
| 2-(Aminophenyl) | Aromatic amine | Enhanced cytotoxicity (IC₅₀ 5 µM) |
| 6-CF₃ | Trifluoromethyl | Improved selectivity (>10-fold) |
Q. How should researchers resolve contradictions in reported biological activities of dihydropyrimidinone derivatives?
Methodological Answer:
- Meta-analysis : Compare datasets across studies, noting differences in assay conditions (e.g., cell lines, enzyme isoforms) .
- Molecular docking : Perform in silico simulations to identify binding site variations (e.g., ATP-pocket mutations in kinases) .
- Dose-response profiling : Re-evaluate activity using standardized protocols (e.g., fixed substrate concentrations) .
Q. What advanced techniques elucidate the mechanism of action of this compound in enzyme inhibition?
Methodological Answer:
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to the target enzyme .
- Cryo-EM/X-ray co-crystallization : Resolve enzyme-inhibitor complexes to identify critical interactions (e.g., hydrogen bonds with oxolane oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
